7-Chloroimidazo[1,2-a]pyridine-3-carboxamide

Antitubercular Mycobacterium tuberculosis SAR

7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine ring, with a chlorine substituent at the 7-position and a carboxamide group at the 3-position. It serves as a versatile pharmacophore in medicinal chemistry, particularly as a core scaffold in antitubercular agents like Q203 (Telacebec), which targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.

Molecular Formula C8H6ClN3O
Molecular Weight 195.60 g/mol
Cat. No. B11904667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroimidazo[1,2-a]pyridine-3-carboxamide
Molecular FormulaC8H6ClN3O
Molecular Weight195.60 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2C(=O)N)C=C1Cl
InChIInChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13)
InChIKeyFABBHGGUPCVTIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroimidazo[1,2-a]pyridine-3-carboxamide: Core Heterocyclic Scaffold for Targeted Drug Discovery and Chemical Biology


7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridine ring, with a chlorine substituent at the 7-position and a carboxamide group at the 3-position [1]. It serves as a versatile pharmacophore in medicinal chemistry, particularly as a core scaffold in antitubercular agents like Q203 (Telacebec), which targets the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis [2]. The 7-chloro substitution enhances electrophilicity and modulates lipophilicity, influencing target binding and metabolic stability [3].

Why 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide Cannot Be Readily Replaced by In-Class Analogs in Tuberculosis Research


In-class imidazo[1,2-a]pyridine-3-carboxamides exhibit profound differences in antitubercular potency, metabolic stability, and pharmacokinetic profiles based on subtle structural variations. For instance, the 7-chloro derivative demonstrates 5-fold diminished activity compared to its 7-methyl counterpart in certain contexts [1], yet achieves superior in vivo exposure when incorporated into optimized biaryl ether scaffolds [2]. Moreover, the position of substituents drastically alters metabolic vulnerability, as exemplified by a 6-methyl analog showing 71% microsomal metabolism versus only 19% for a 2-pyridyl derivative [3]. These data underscore that generic substitution within this class can lead to significant loss of efficacy or unpredictable ADME outcomes, necessitating precise compound selection.

Quantitative Differentiation of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide Against Closest Structural Analogs


Antitubercular Potency of 7-Chloro Derivative Versus 7-Methyl Analog and Clinical Candidate PA-824

The 7-chloro substituent on the imidazo[1,2-a]pyridine core reduces antitubercular potency by 5-fold compared to the 7-methyl analog in a direct head-to-head comparison of compounds 18 (7-chloro) and 15 (7-methyl), with MIC values of 0.02 μM and 0.004 μM, respectively, against replicating M. tuberculosis H37Rv [1]. Despite this, the 7-chloro derivative 18 still surpasses the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical strains [2].

Antitubercular Mycobacterium tuberculosis SAR

Metabolic Stability Comparison: 7-Chloro Derivative vs. 6-Methyl Analog in Rat Liver Microsomes

The 7-chloro derivative (Compound 13) exhibits significantly reduced in vitro metabolism compared to the 6-methyl analog (Compound 5), with only 19% metabolized versus 71% metabolized in rat liver microsomes, respectively [1]. This difference is attributed to steric and electronic factors imparted by the pyridine substituents, highlighting the impact of 7-position substitution on metabolic liability.

Metabolic Stability Pharmacokinetics ADME

Antibacterial Activity of 7-Chloro Derivatives Against Klebsiella pneumoniae and Bacillus subtilis

In a series of substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, compounds with dibromo substitutions on the imidazopyridine ring demonstrated enhanced antimicrobial activity compared to those with hydrogen at the 8-position [1]. The most reactive compound in the carboxamide series, SM-IMP-02, exhibited MIC values of 4.8 µg/mL against both Klebsiella pneumoniae ATCC 4352 and Bacillus subtilis ATCC 6051 [2]. While the 7-chloro derivative itself was not directly tested in this study, the SAR trends indicate that electronegative substituents like chlorine at the 7-position may enhance antimicrobial potency.

Antibacterial Gram-negative Gram-positive

Lipophilicity Tuning: cLogP Comparison of 7-Chloro vs. 7-Methyl Imidazo[1,2-a]pyridine-3-carboxamides

The imidazo[1,2-a]pyridine-3-carboxamide scaffold possesses a tunable cLogP range of approximately 2-4, influenced by substituents at positions C2, C6, C8, and N1 . In a SAR study, the 7-chloro derivative (Compound 18) had a cLogP of 3.76, while the 7-methyl analog (Compound 15) had a cLogP of 4.82 [1]. The lower lipophilicity of the 7-chloro compound may contribute to improved aqueous solubility and reduced non-specific binding, critical factors for in vivo efficacy.

Lipophilicity Physicochemical Properties Drug-likeness

Optimal Research Applications for 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide in Drug Discovery and Chemical Biology


Lead Optimization for Antitubercular Agents Targeting QcrB

Utilize 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide as a core scaffold for developing novel antitubercular agents targeting the QcrB subunit of the cytochrome bc1 complex. The 7-chloro substitution offers a balance of nanomolar potency against drug-resistant M. tuberculosis strains and reduced metabolic liability compared to methyl analogs [1]. This makes it an ideal starting point for structure-based design of next-generation tuberculosis therapeutics with improved pharmacokinetic profiles [2].

Antibacterial Drug Discovery Against Gram-Negative Pathogens

Employ 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide derivatives in antibacterial screening programs targeting Gram-negative bacteria such as Klebsiella pneumoniae. Class-level SAR indicates that electronegative substituents at the 7-position enhance antimicrobial activity, with MIC values as low as 4.8 µg/mL achievable against K. pneumoniae [3]. The scaffold can be further derivatized to improve potency and spectrum of activity.

Chemical Probe Development for Kinase Inhibition Studies

Leverage the imidazo[1,2-a]pyridine-3-carboxamide core, including 7-chloro variants, as a privileged scaffold for designing kinase inhibitors. Patents describe substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of type III receptor tyrosine kinases like PDGFR, cFMS, and cKIT [4]. The 7-chloro substitution can be exploited to modulate selectivity and potency, enabling the development of chemical probes for dissecting kinase signaling pathways.

Physicochemical Property Optimization in Medicinal Chemistry

Use 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide as a model compound for studying the impact of halogen substitution on lipophilicity, solubility, and metabolic stability. The 7-chloro derivative exhibits a cLogP of 3.76, which is 1.06 units lower than the 7-methyl analog [5]. This reduction in lipophilicity can be strategically employed to improve drug-likeness and reduce off-target effects in lead optimization campaigns.

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